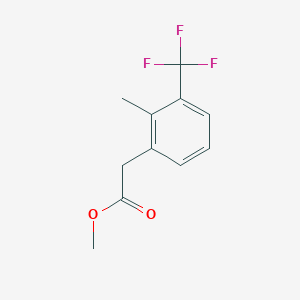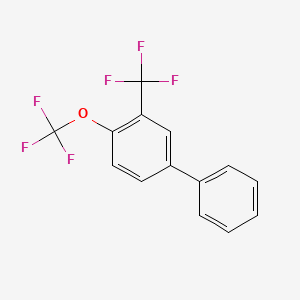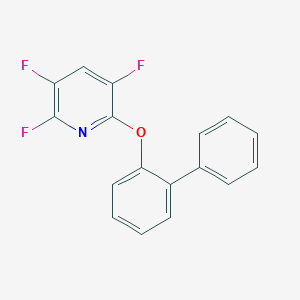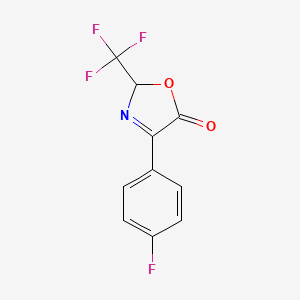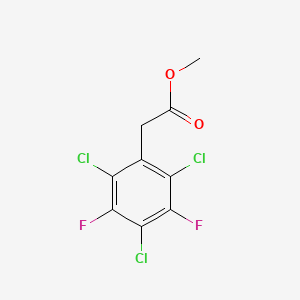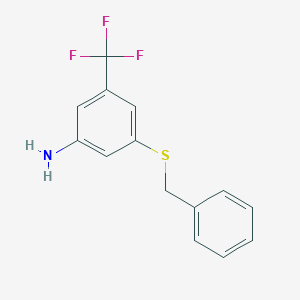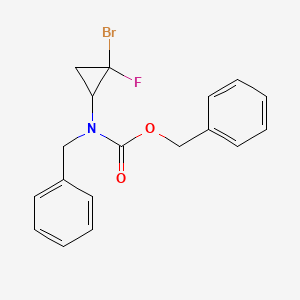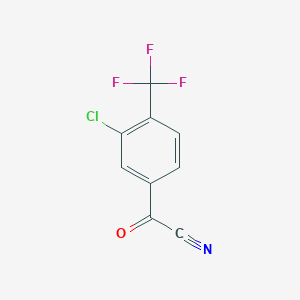
3-Chloro-4-(trifluoromethyl)benzoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(trifluoromethyl)benzoyl cyanide is a chemical compound known for its unique structural features and diverse applications in scientific research. The compound contains a trifluoromethyl group, which is known to impart significant chemical stability and reactivity, making it valuable in various fields such as organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
The synthesis of 3-Chloro-4-(trifluoromethyl)benzoyl cyanide typically involves several steps, starting from readily available precursors. One common method involves the reaction of 3-Chloro-4-(trifluoromethyl)benzoyl chloride with sodium cyanide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization or chromatography .
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. These methods often employ catalysts and optimized reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
3-Chloro-4-(trifluoromethyl)benzoyl cyanide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation to form corresponding acids or reduction to yield different functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-4-(trifluoromethyl)benzoyl cyanide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Chloro-4-(trifluoromethyl)benzoyl cyanide exerts its effects is primarily through its reactive functional groups. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with various molecular targets. In biological systems, it may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological activities .
Comparison with Similar Compounds
3-Chloro-4-(trifluoromethyl)benzoyl cyanide can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzoyl chloride: Similar in structure but lacks the cyanide group, making it less reactive in certain types of reactions.
3-Fluoro-4-(trifluoromethyl)benzoyl chloride: Contains a fluorine atom instead of chlorine, which can alter its reactivity and applications.
2-(Trifluoromethyl)benzoyl chloride: The position of the trifluoromethyl group affects its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the cyanide group, which imparts distinct chemical properties and makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-chloro-4-(trifluoromethyl)benzoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF3NO/c10-7-3-5(8(15)4-14)1-2-6(7)9(11,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUAWFDYLCDPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C#N)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
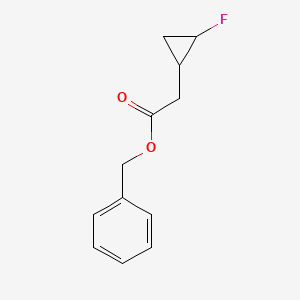
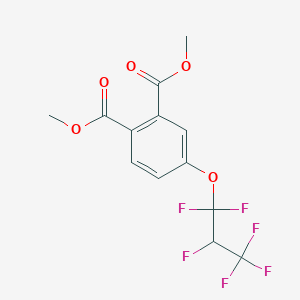
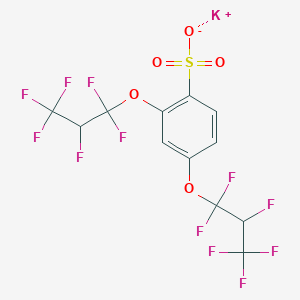
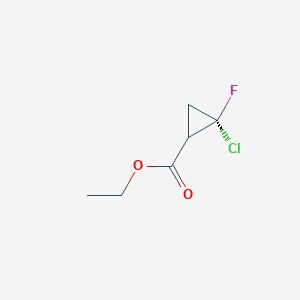
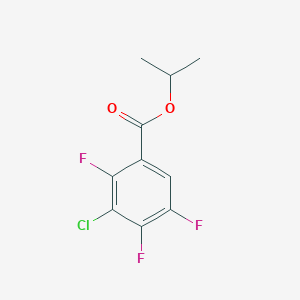
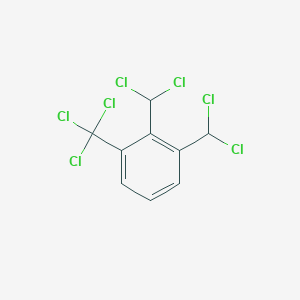
![4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine](/img/structure/B6312848.png)
